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Compound of Interest

4-Bromoquinoline-6-carboxylic
Compound Name: _
acid

Cat. No.: B1344173

This guide provides a comprehensive comparison of 4-Bromoquinoline-6-carboxylic acid
with alternative quinoline-based compounds, offering researchers, scientists, and drug
development professionals objective data to inform their work. Below, you will find a summary
of its chemical properties, a comparison with related molecules in biological assays, and
detailed experimental protocols.

Certificate of Analysis: 4-Bromoquinoline-6-
carboxylic Acid

While a comprehensive, publicly available Certificate of Analysis with detailed spectral data for
4-Bromoquinoline-6-carboxylic acid is not readily found, typical specifications from various
suppliers indicate a high purity, generally 295-98%. The key physicochemical properties are
summarized in the table below. Researchers can typically request a batch-specific Certificate of
Analysis from their supplier, which will include detailed analytical data such as *H NMR, HPLC,
and mass spectrometry results.
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Parameter Typical Specification
CAS Number 219763-87-8

Molecular Formula C10HeBrNO:2

Molecular Weight 252.06 g/mol

Purity >95% to >98%
Appearance Solid (e.g., Gray to brown)

Performance Comparison with Alternative Quinoline
Carboxylic Acids

Quinoline carboxylic acids are a versatile class of compounds with a wide range of biological
activities. The position of the bromine atom and the carboxylic acid group on the quinoline
scaffold significantly influences their pharmacological properties. This section compares 4-
Bromoquinoline-6-carboxylic acid with other quinoline derivatives based on available data

from scientific literature.

It is important to note that a direct head-to-head comparison of 4-Bromoquinoline-6-
carboxylic acid with a wide range of alternatives in the same study is limited in the public
domain. The following table collates data from various studies to provide a comparative

overview.

Table 1: Comparative Biological Activity of Quinoline Carboxylic Acid Derivatives
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Biological . ..
Compound Cell Line ICsolActivity
Target/Assay
o Not specified in
4-Bromogquinoline-6- ) ) )
) ] readily available - Data not available
carboxylic acid T
public literature
Quinoline-2-carboxylic  a-Glucosidase
) o - 9.1 pg/mL[1]
acid Inhibition
Quinoline-4-carboxylic  a-Glucosidase
: - - 60.2 pg/mL[i]
acid Inhibition
Quinoline-2-carboxylic o
) a-Amylase Inhibition - 15.5 pg/mL[1]
acid
Quinoline-4-carboxylic o
) a-Amylase Inhibition - 152.4 pg/mL[1]
acid
6-Chloro-2-(4-
hydroxy-3- Anticancer Activity MCE.7 82.9% reduction in
methoxyphenyl)quinoli  (MTT Assay) cell growth[2]
ne-4-carboxylic acid
2-Styrylquinoline-3- o ) ]
Antiproliferative Micromolar
carboxylate o MCF-7, K562 o
o Activity inhibition[3]
derivatives
6-Fluoro-2-(5- ]
) Dihydroorotate
isopropyl-2-methyl-4-
Dehydrogenase - 1 nM[4]

phenoxyphenyl)quinoli
ne-4-carboxylic acid

(DHODH) Inhibition

Key Observations:

o Substitution Pattern Matters: As illustrated by the comparison between Quinoline-2-

carboxylic acid and Quinoline-4-carboxylic acid, the isomeric form has a profound impact on

biological activity, with the former being a significantly more potent inhibitor of a-glucosidase

and a-amylase.[1]
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o Anticancer Potential: Various substituted quinoline carboxylic acids have demonstrated
significant anticancer activity against cell lines such as MCF-7 (breast cancer) and K-562
(bone marrow cancer).[2][3]

e Enzyme Inhibition: Derivatives of quinoline-4-carboxylic acid are potent inhibitors of
dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis,
highlighting their potential as antiviral and anticancer agents.[4]

Experimental Protocols

To aid in the replication and validation of findings, detailed protocols for common assays used
in the evaluation of quinoline carboxylic acid derivatives are provided below.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds
on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount
of formazan produced is proportional to the number of viable cells and can be quantified
spectrophotometrically.

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate
for 24 hours to allow for attachment.

o Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,
4-Bromoquinoline-6-carboxylic acid and its alternatives) and a vehicle control. Incubate
for the desired exposure time (e.g., 24, 48, or 72 hours).

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4
hours at 37°C until a purple precipitate is visible.

¢ Solubilization: Add 100 pL of a solubilization solution (e.g., DMSO or a detergent-based
solution) to each well to dissolve the formazan crystals.
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e Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A
reference wavelength of 630 nm can be used to subtract background absorbance.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of compounds against specific protein
kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific
substrate by a kinase. The level of phosphorylation, and thus kinase activity, can be detected
using various methods, such as radioactivity, fluorescence, or luminescence.

General Procedure (Non-radioactive):

o Reaction Setup: In a microplate, combine the kinase, a specific substrate (often a
biotinylated peptide), and the test compound at various concentrations in a kinase reaction
buffer.

e Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C
or room temperature) for a specific duration.

» Detection: Stop the reaction and detect the phosphorylated substrate. In a common format, a
labeled antibody that specifically recognizes the phosphorylated form of the substrate is
added. The signal generated is inversely proportional to the kinase inhibition.

» Data Analysis: Calculate the ICso value, which represents the concentration of the inhibitor
required to reduce the kinase activity by 50%.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following
diagrams are provided.
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Caption: Workflow for the MTT cell viability assay.
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Caption: General mechanism of an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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